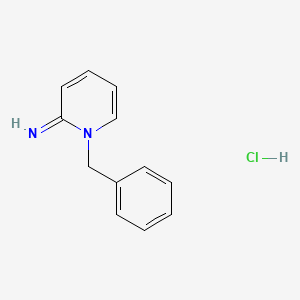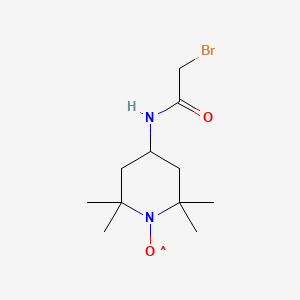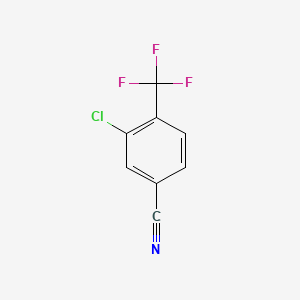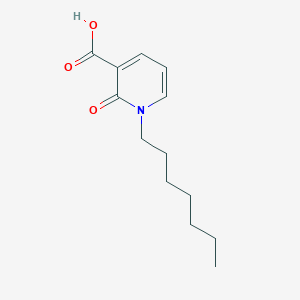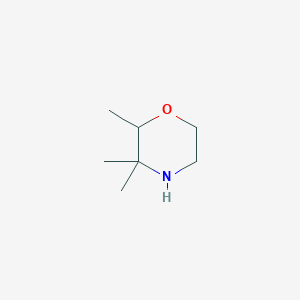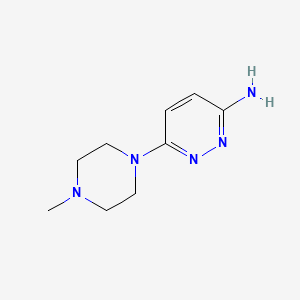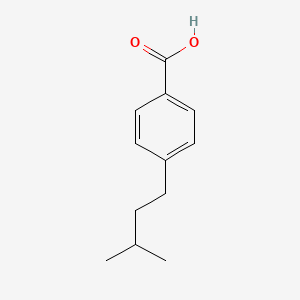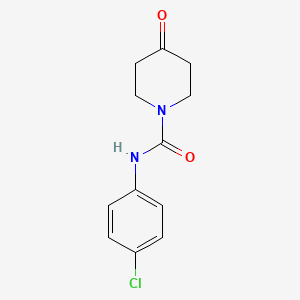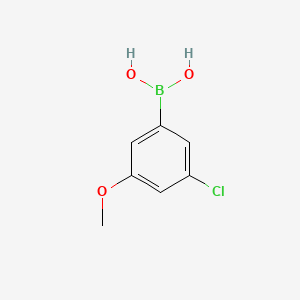
3-Chloro-5-methoxyphenylboronic acid
Übersicht
Beschreibung
3-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has a molecular weight of 186.40 g/mol . It is also known by other names such as (3-Chloro-5-methoxyphenyl)boronic acid, 3-Chloro-5-methoxybenzeneboronic acid, and 3-Chloro-5-Methoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-methoxyphenylboronic acid is1S/C7H8BClO3/c1-12-7-3-5 (8 (10)11)2-6 (9)4-7/h2-4,10-11H,1H3 . The Canonical SMILES is B (C1=CC (=CC (=C1)Cl)OC) (O)O . Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
3-Chloro-5-methoxyphenylboronic acid has a molecular weight of 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 186.0255020 g/mol . The topological polar surface area is 49.7 Ų .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. The boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .
Neutron Capture Therapy
Boronic acids, including 3-Chloro-5-methoxyphenylboronic acid, are explored as boron carriers in neutron capture therapy, a targeted cancer treatment. The boron isotope (10B) captures neutrons and undergoes nuclear reactions that are lethal to cancer cells .
Drug Delivery Devices
Due to its ability to form reversible covalent bonds with sugars and other diols, this compound is studied for use in drug delivery systems. The boronic acid moiety can be used to create sensors or delivery mechanisms that respond to the sugar levels in the body .
Organic Synthesis
3-Chloro-5-methoxyphenylboronic acid serves as a building block in organic synthesis, particularly in the construction of biologically active molecules and pharmaceuticals. Its reactivity allows for the introduction of the 3-chloro-5-methoxyphenyl group into various molecular frameworks .
Material Science
In material science, this compound is utilized to modify surface properties of materials. It can be used to introduce specific functional groups onto polymers or nanoparticles, which can alter their interaction with other substances .
Analytical Chemistry
The compound’s boronic acid group can bind to cis-diols, which is useful in analytical chemistry for the detection and quantification of sugars and other similar molecules. This property is particularly valuable in the development of biosensors .
Agricultural Chemistry
As a part of agrochemical research, 3-Chloro-5-methoxyphenylboronic acid can be used to synthesize compounds with potential herbicidal or pesticidal activity. The introduction of the boronic acid moiety can lead to new classes of agrochemicals .
Photodynamic Therapy
Research into photodynamic therapy, a treatment that uses light-sensitive compounds to kill cancer cells, has included the use of boronic acids. The 3-Chloro-5-methoxyphenyl group could be part of a molecule that, upon light activation, produces reactive oxygen species to destroy cancer cells .
Safety and Hazards
3-Chloro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids in general are valuable building blocks in organic synthesis . They are being explored for their potential in various chemical reactions and their applications in the synthesis of complex molecules .
Wirkmechanismus
Target of Action
3-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are carbon-based molecules that participate in carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the organoboron compound transfers a formally nucleophilic organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Chloro-5-methoxyphenylboronic acid, is a key step in various biochemical pathways. This reaction enables the formation of complex organic compounds from simpler ones . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.
Result of Action
The primary result of the action of 3-Chloro-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 3-Chloro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the stability of the compound can be affected by exposure to air and light .
Eigenschaften
IUPAC Name |
(3-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZSRUGKKOQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590373 | |
| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxyphenylboronic acid | |
CAS RN |
915201-07-9 | |
| Record name | B-(3-Chloro-5-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915201-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



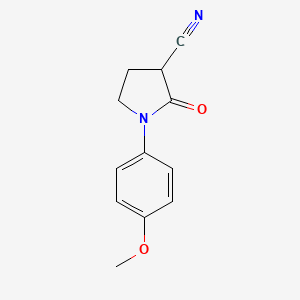
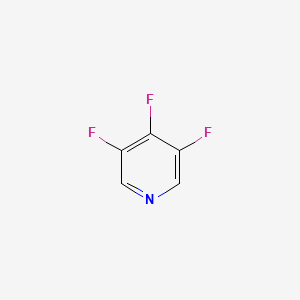
![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)
